Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
The compound “Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate” is a complex organic molecule that contains several functional groups and rings . It has a benzothiophene ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and have versatile synthetic applicability and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves several steps, each introducing a different functional group. The synthesis could involve reactions such as esterification, sulfonation, and amine coupling .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings . The benzothiophene ring system is aromatic, meaning it has a cyclic, planar arrangement of atoms with delocalized π electrons .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amine group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Without specific data, we can only speculate on the properties of this compound. It’s likely to be a solid at room temperature, and due to the presence of polar functional groups, it’s likely to be soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(furan-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-2-21-16(18)14-15(12-7-3-4-8-13(12)23-14)24(19,20)17-10-11-6-5-9-22-11/h3-9,17H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBIFGSXNMDUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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